molecular formula C15H26O4 B3104518 (2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid CAS No. 148415-75-2

(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid

Cat. No.: B3104518
CAS No.: 148415-75-2
M. Wt: 270.36 g/mol
InChI Key: XPLYHCXPMSYODR-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid is a chiral compound with significant applications in organic synthesis, particularly in the field of peptide synthesis. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The Boc-protected amino acid is then subjected to further functionalization to introduce the isobutyl and hex-5-enoic acid moieties.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and the control of temperature and pressure is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The double bond in the hex-5-enoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The double bond can also be reduced to form the corresponding alkane.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

    Epoxides: and from oxidation reactions.

    Alkanes: from reduction reactions.

    Free amines: from Boc deprotection.

Scientific Research Applications

(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: As a building block in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
  • (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

Uniqueness

(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex

Properties

IUPAC Name

(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c1-7-8-11(14(18)19-15(4,5)6)12(13(16)17)9-10(2)3/h7,10-12H,1,8-9H2,2-6H3,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLYHCXPMSYODR-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC=C)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@H](CC=C)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid
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(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid
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(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid
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(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid
Reactant of Route 5
(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid
Reactant of Route 6
(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid

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